molecular formula C3H8BrN B12537162 N-Ethyl-N-methylhypobromous amide CAS No. 656259-59-5

N-Ethyl-N-methylhypobromous amide

Cat. No.: B12537162
CAS No.: 656259-59-5
M. Wt: 138.01 g/mol
InChI Key: ODOUTCGSMWTALM-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylhypobromous amide: is a chemical compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound is notable for its unique structure, which includes both ethyl and methyl groups attached to the nitrogen atom, as well as a hypobromous moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methylhypobromous amide typically involves the reaction of N-ethyl-N-methylamine with hypobromous acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

N-Ethyl-N-methylamine+Hypobromous acidN-Ethyl-N-methylhypobromous amide\text{N-Ethyl-N-methylamine} + \text{Hypobromous acid} \rightarrow \text{this compound} N-Ethyl-N-methylamine+Hypobromous acid→N-Ethyl-N-methylhypobromous amide

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-N-methylhypobromous amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The hypobromous moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of N-ethyl-N-methylamine.

    Substitution: Formation of various substituted amides depending on the reagents used.

Scientific Research Applications

N-Ethyl-N-methylhypobromous amide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other amides and related compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-methylhypobromous amide involves its interaction with specific molecular targets. The hypobromous moiety can react with nucleophilic sites on biomolecules, leading to modifications that affect their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    N-Methylhypobromous amide: Lacks the ethyl group, resulting in different chemical properties and reactivity.

    N-Ethylhypobromous amide: Lacks the methyl group, leading to variations in its biological activity and applications.

    N-Ethyl-N-methylhypochlorous amide:

Uniqueness: N-Ethyl-N-methylhypobromous amide is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, as well as the hypobromous moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

656259-59-5

Molecular Formula

C3H8BrN

Molecular Weight

138.01 g/mol

IUPAC Name

N-bromo-N-methylethanamine

InChI

InChI=1S/C3H8BrN/c1-3-5(2)4/h3H2,1-2H3

InChI Key

ODOUTCGSMWTALM-UHFFFAOYSA-N

Canonical SMILES

CCN(C)Br

Origin of Product

United States

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